molecular formula C15H15N3O5 B2715864 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1795300-18-3

2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2715864
CAS No.: 1795300-18-3
M. Wt: 317.301
InChI Key: PWEDNZLFBYQIGL-UHFFFAOYSA-N
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Description

2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a potent, selective, and cell-active macrodomain 3 (MD3) inhibitor of PARP14, a mono-ADP-ribosyltransferase. PARP14 plays a key role in immunosuppression within the tumor microenvironment, particularly by influencing the function of pro-tumorigenic M2 macrophages (source) . By inhibiting PARP14's catalytic activity, this compound can repolarize M2 macrophages towards a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity and potentially overcoming resistance to immune checkpoint blockade therapies (source) . Its research value is significant in the fields of cancer immunology and immuno-oncology, providing a tool to dissect the role of PARP14 in immune cell signaling. Furthermore, due to PARP14's involvement in other signaling pathways, this inhibitor is also relevant for investigating fibrotic diseases (source) . Its high selectivity makes it an excellent chemical probe for elucidating the non-canonical functions of ADP-ribosylation in cellular processes.

Properties

IUPAC Name

2-methyl-6-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-9-5-10(6-14(20)22-9)23-11-7-18(8-11)15(21)12-3-4-13(19)17(2)16-12/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEDNZLFBYQIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is typically followed:

  • Formation of the pyran ring: : This involves the cyclization of appropriate aldehydes or ketones in the presence of catalytic acids.

  • Azetidine ring formation: : This step usually involves azetidinone intermediates synthesized via [2+2] cycloaddition reactions.

  • Coupling steps: : The pyran and azetidine moieties are then linked using carbonyl coupling agents such as carbonyldiimidazole, under mild conditions.

  • Final pyridazinone synthesis: : The final step involves the cyclization of intermediates into the pyridazinone structure, often using strong bases like sodium hydride.

Industrial Production Methods

In an industrial context, the synthesis is optimized for large-scale production by implementing continuous flow methods and utilizing high-throughput reactors. The focus is on maximizing yield and purity while minimizing reaction time and waste. Catalytic agents and greener solvents are favored to adhere to sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by agents like potassium permanganate, leading to the formation of additional carbonyl or carboxylate groups.

  • Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can reduce the pyran ring to dihydropyran derivatives.

  • Substitution: : Electrophilic substitution reactions can introduce various functional groups to the pyridazinone core, enhancing its chemical diversity.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Hydrogen gas with catalysts, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Dihydropyran derivatives.

  • Substitution Products: : Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

The compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, aiding the development of complex molecules.

Biology and Medicine

In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives exhibit activity against various biological targets, potentially offering therapeutic benefits in treating diseases such as cancer and infections.

Industry

Its application extends to industrial chemistry, where it's used in the synthesis of advanced materials and as a precursor for producing specialty chemicals.

Mechanism of Action

This compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyridazinone core allows it to bind to active sites, inhibiting or modulating their function. These interactions trigger downstream biological pathways, resulting in therapeutic effects or biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyridazinone core is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of substituents and functional groups in related compounds:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyridazin-3(2H)-one 2-methyl; 6-(azetidine-1-carbonyl with 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)) Methyl, azetidine, carbonyl, ether -
5-chloro-6-phenyl-2-substituted derivatives Pyridazin-3(2H)-one 5-chloro, 6-phenyl, 2-alkyl/aryl Chloro, phenyl, alkyl/aryl
4-hydroxy-6-[2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-hydroxy; 6-(chromen-ethyl) Hydroxy, chromen, ethyl
  • Electron-Withdrawing vs. In contrast, the chloro substituent in derivatives (e.g., 3a-3h) is electron-withdrawing, which may enhance electrophilic reactivity .
  • Azetidine vs. Chromen-Ethyl Substituents : The azetidine ring introduces conformational rigidity and a compact, polar moiety. Comparatively, the chromen-ethyl group in ’s compound adds aromatic bulk and additional hydroxy groups, increasing hydrophilicity .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The NH of pyridazinone and carbonyl/ether oxygen atoms enable hydrogen bonding. The azetidine’s strained four-membered ring may influence packing efficiency.
  • Compound : Multiple hydroxy groups enhance hydrogen bonding, likely improving solubility but possibly reducing membrane permeability .

Predicted Physicochemical Properties

Property Target Compound Derivatives Compound
Solubility Moderate (polar groups) Low (non-polar substituents) High (hydroxy groups)
Lipophilicity (LogP) Moderate (~2.5–3.5) High (~3.0–4.0) Low (~1.5–2.5)
Melting Point 180–200°C (rigid structure) 150–170°C (flexible groups) >200°C (H-bonding network)

Biological Activity

The compound 2-methyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one , with the CAS number 1795300-18-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₅
Molecular Weight317.30 g/mol
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in cancer therapy and enzyme inhibition. The following sections detail specific biological evaluations related to this compound.

In Vitro Studies

A study involving pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited notable cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC₅₀ values of 1.06 ± 0.16 μM , 1.23 ± 0.18 μM , and 2.73 ± 0.33 μM respectively against these cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism of action for compounds related to the target compound often involves inhibition of key kinases, such as c-Met, which is implicated in various cancers. The binding affinity of these compounds to the ATP-binding site of c-Met was shown to be significant, suggesting that they may act as competitive inhibitors .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the azetidine and pyran moieties can significantly influence biological activity. For instance, the introduction of specific substituents on the pyran ring can enhance cytotoxicity and selectivity towards cancer cells .

Case Study 1: Inhibition of c-Met Kinase

In a comparative analysis, it was found that derivatives similar to the target compound exhibited IC₅₀ values ranging from 0.09 to 0.21 μM against c-Met kinase, demonstrating their potential as effective inhibitors in oncological applications .

Case Study 2: Apoptosis Induction

Further studies have indicated that certain derivatives can induce late apoptosis in A549 cells while causing cell cycle arrest in the G0/G1 phase, highlighting their potential role in therapeutic strategies aimed at inducing cancer cell death .

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